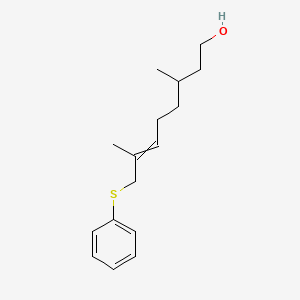![molecular formula C15H10Cl2N4O2 B14354241 N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea CAS No. 96594-48-8](/img/structure/B14354241.png)
N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two 4-chlorophenyl groups and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(4-chlorophenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is then isolated and purified using industrial-scale purification techniques.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Chlorophenyl chlorothionoformate
- 4-Chlorophenyl 4-fluorophenyl sulfone
- (4-Chlorophenyl)triphenyltin
Uniqueness
N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea is unique due to the presence of both 4-chlorophenyl groups and the oxadiazole ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
96594-48-8 |
|---|---|
分子式 |
C15H10Cl2N4O2 |
分子量 |
349.2 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-3-1-9(2-4-10)13-14(21-23-20-13)19-15(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22) |
InChIキー |
VJLXPBMQTXHZTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)NC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
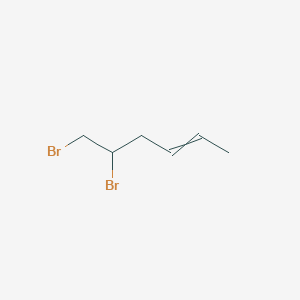
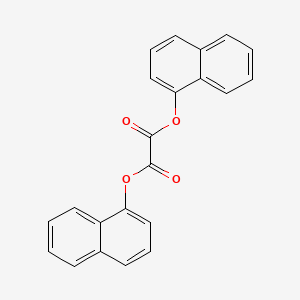
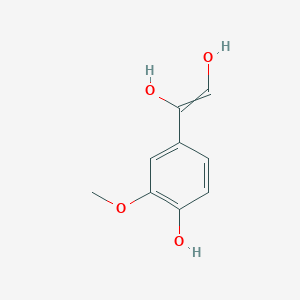
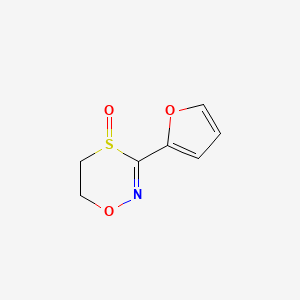
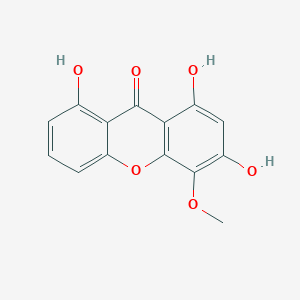
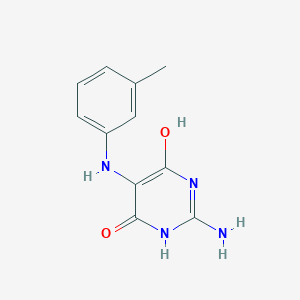
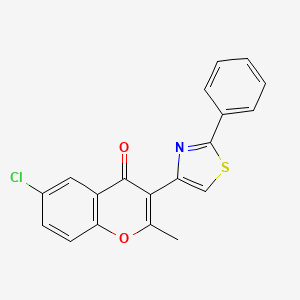
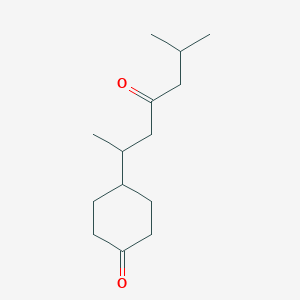
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
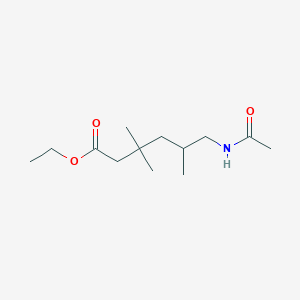
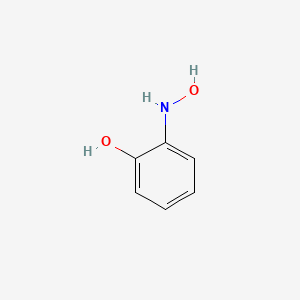
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
